6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170377-12-4
VCID: VC15911984
InChI: InChI=1S/C10H9Cl2N3.ClH/c1-5-2-10(15-13)6-3-7(11)8(12)4-9(6)14-5;/h2-4H,13H2,1H3,(H,14,15);1H
SMILES:
Molecular Formula: C10H10Cl3N3
Molecular Weight: 278.6 g/mol

6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride

CAS No.: 1170377-12-4

Cat. No.: VC15911984

Molecular Formula: C10H10Cl3N3

Molecular Weight: 278.6 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride - 1170377-12-4

Specification

CAS No. 1170377-12-4
Molecular Formula C10H10Cl3N3
Molecular Weight 278.6 g/mol
IUPAC Name (6,7-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C10H9Cl2N3.ClH/c1-5-2-10(15-13)6-3-7(11)8(12)4-9(6)14-5;/h2-4H,13H2,1H3,(H,14,15);1H
Standard InChI Key ZTJGEOBGOQBLAU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)NN.Cl

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The quinoline backbone of 6,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride is characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring. Key structural features include:

  • Chlorine substituents at positions 6 and 7, which enhance electron-withdrawing effects and influence reactivity.

  • A methyl group at position 2, contributing to steric and electronic modulation.

  • A hydrazino group (-NH-NH2_2) at position 4, which serves as a nucleophilic site for further functionalization .

The hydrochloride salt form improves solubility in polar solvents, making the compound suitable for aqueous reaction conditions .

Synthetic Pathways

While detailed synthetic protocols are proprietary, plausible routes involve:

  • Quinoline Core Formation: Starting from aniline derivatives, cyclization via the Skraup or Doebner-Miller reaction generates the quinoline scaffold.

  • Chlorination: Electrophilic aromatic substitution introduces chlorine atoms at positions 6 and 7 using chlorinating agents like Cl2_2 or SO2_2Cl2_2.

  • Methylation: A Friedel-Crafts alkylation or direct alkylation introduces the methyl group at position 2.

  • Hydrazine Incorporation: Nucleophilic substitution or condensation reactions attach the hydrazino group at position 4, followed by salt formation with HCl .

Reaction conditions (temperature, catalysts) and purification methods (recrystallization, chromatography) critically influence yield and purity .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular FormulaC10H10Cl3N3\text{C}_{10}\text{H}_{10}\text{Cl}_3\text{N}_3
Molecular Weight278.6 g/mol
AppearanceYellow to light brown crystals
Assay95–99%
SolubilitySoluble in polar solvents

The compound’s melting point and exact solubility profile remain unreported, but its hydrochloride salt form suggests moderate water solubility . Stability data indicate that it should be stored in a dry, cool environment to prevent decomposition .

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Peaks corresponding to aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and hydrazino NH signals (δ 4.0–5.0 ppm).

  • IR Spectroscopy: Stretching vibrations for N-H (3300 cm1^{-1}), C-Cl (750 cm1^{-1}), and aromatic C=C (1600 cm1^{-1}) .

Applications in Research

Pharmaceutical Intermediate

6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride serves as a precursor in synthesizing dihydroquinolinones, a class of compounds with demonstrated bioactivity . For example:

  • Antimicrobial Agents: Structural analogs inhibit bacterial DNA gyrase .

  • Anticancer Candidates: Quinoline derivatives exhibit cytotoxicity against tumor cell lines by intercalating DNA .

Chemical Synthesis

The hydrazino group undergoes condensation reactions with ketones or aldehydes to form hydrazones, which are valuable in coordination chemistry and catalyst design .

Comparative Analysis with Related Compounds

CompoundCAS NumberKey Differences
6-Chloro-2-hydrazino-4-methylquinoline21703-54-8Fewer chlorine atoms (position 6 only)
Icomethasone 21-Mesylate352315-75-4Steroidal structure, unrelated applications

The additional chlorine at position 7 in 6,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride enhances its electrophilicity compared to monosubstituted analogs .

SupplierPurityMinimum OrderPrice Range (USD/g)
Chemlyte Solutions99%100 g50–100
BOC Sciences95%10 g80–120

Custom synthesis options are available for bulk quantities (>1 kg) .

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